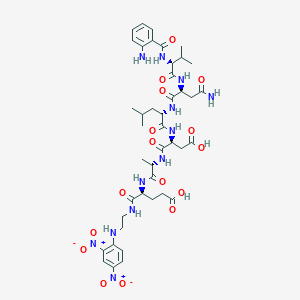
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: is a quenched fluorometric substrate used primarily in scientific research. This compound is composed of a peptide sequence with the ortho-aminobenzoyl (Abz) group at the N-terminus and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group at the C-terminus . The unique structure of this compound allows it to be used as a substrate in various enzymatic assays, particularly those involving proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The ortho-aminobenzoyl (Abz) group is introduced at the N-terminus, and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group is added at the C-terminus .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the principles of SPPS, which is widely used in the pharmaceutical industry for the production of peptides. The process involves the use of automated peptide synthesizers, which can efficiently produce large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp primarily undergoes enzymatic cleavage reactions. It is designed to be a substrate for proteases, which cleave the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions: The enzymatic reactions typically occur under physiological conditions, with the presence of specific proteases being the key reagent. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments. The cleavage of the peptide bond results in the release of the fluorophore, which can be detected and measured .
Aplicaciones Científicas De Investigación
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a substrate in enzymatic assays to study the activity of proteases. The compound’s unique structure allows it to be used in fluorescence-based assays, where the cleavage of the peptide bond results in a measurable increase in fluorescence .
In biology and medicine, this compound is used to study the activity of proteases involved in various physiological and pathological processes. For example, it can be used to investigate the role of proteases in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases .
Mecanismo De Acción
The mechanism of action of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves its cleavage by specific proteases. The peptide bond between specific amino acids in the sequence is cleaved by the protease, resulting in the release of the fluorophore. The increase in fluorescence can be measured and used to quantify the activity of the protease .
Comparación Con Compuestos Similares
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: Another quenched fluorometric substrate with a different peptide sequence.
Abz-(Asn⁶⁷⁰,Leu⁶⁷¹)-Amyloid β/A4 Protein Precursor₇₇₀ (669-674)-EDDnp: A substrate designed to study the activity of β-secretase BACE.
Uniqueness: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is unique due to its specific peptide sequence and the combination of the Abz and EDDnp groups. This combination allows it to be used in a wide range of enzymatic assays, making it a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C42H58N12O16 |
|---|---|
Peso molecular |
987.0 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[2-(2,4-dinitroanilino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1 |
Clave InChI |
GKWQBPUDQYNKGN-YOCSTNKPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



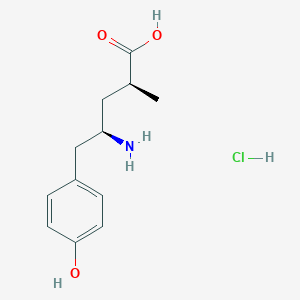

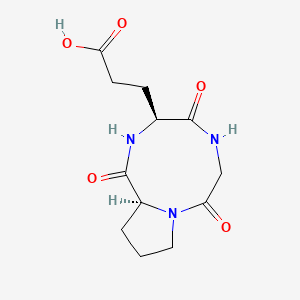
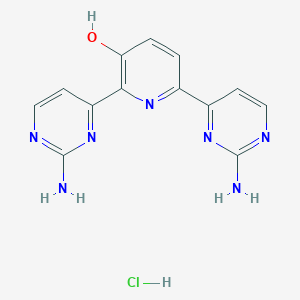
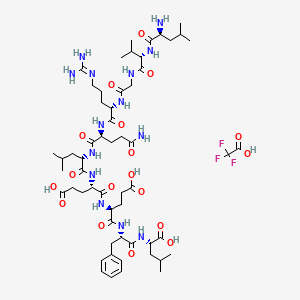
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
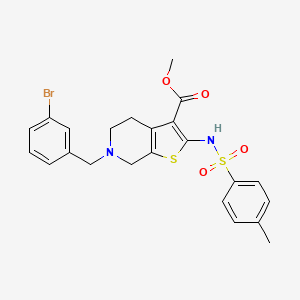
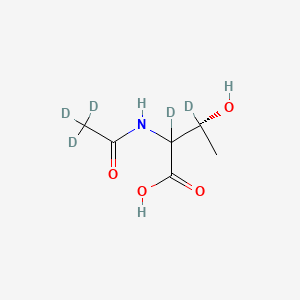
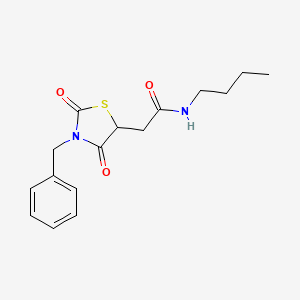
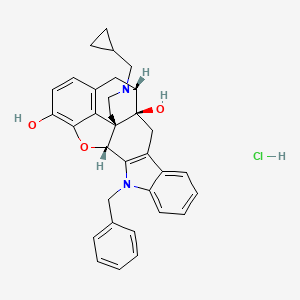
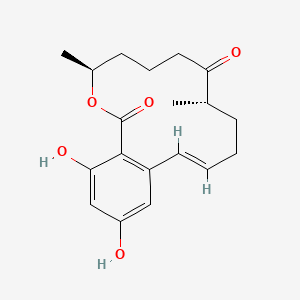
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
